molecular formula C10H11BrClN B2950520 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride CAS No. 2060005-22-1

3-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride

Cat. No.: B2950520
CAS No.: 2060005-22-1
M. Wt: 260.56
InChI Key: CJPMMIVRGSCXGC-UHFFFAOYSA-N
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Description

3-Bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is a chemical compound with the molecular formula C10H10BrN.ClH.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride typically involves the bromination of cyclopropa[a]inden-1-amine. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale bromination process. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination reaction.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce a variety of substituted cyclopropa[a]inden-1-amines.

Scientific Research Applications

3-Bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride has several applications in scientific research, including:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular structures.

  • Biology: It serves as a tool in biological studies to investigate the interactions of brominated compounds with biological systems.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: It is utilized in the production of advanced materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom in the compound plays a crucial role in its reactivity and binding affinity to biological targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

3-Bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride can be compared with other brominated compounds, such as 3-bromo-1H-indene and 3-bromo-1H-pyrrolo[2,3-b]indole These compounds share similar structural features but differ in their chemical properties and applications

Properties

IUPAC Name

3-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN.ClH/c11-6-2-1-5-3-8-9(10(8)12)7(5)4-6;/h1-2,4,8-10H,3,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPMMIVRGSCXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)C3=C1C=CC(=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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